molecular formula C12H7Br2Cl B14029907 3,5-Dibromo-2-chloro-1,1'-biphenyl

3,5-Dibromo-2-chloro-1,1'-biphenyl

Cat. No.: B14029907
M. Wt: 346.44 g/mol
InChI Key: ANIOSRNIFZHGLV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 3 and 5 positions and one chlorine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 2-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-chloro-1,1’-biphenyl may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states and halogenation patterns .

Scientific Research Applications

3,5-Dibromo-2-chloro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chloro-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its reactivity and ability to participate in various chemical processes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1,1’-biphenyl
  • 2,2’-Dibromo-1,1’-biphenyl
  • 3,5-Dichloro-1,1’-biphenyl
  • 2,3,5-Tribromo-1,1’-biphenyl

Uniqueness

3,5-Dibromo-2-chloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl core. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The combination of bromine and chlorine atoms enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C12H7Br2Cl

Molecular Weight

346.44 g/mol

IUPAC Name

1,5-dibromo-2-chloro-3-phenylbenzene

InChI

InChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

ANIOSRNIFZHGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl

Origin of Product

United States

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